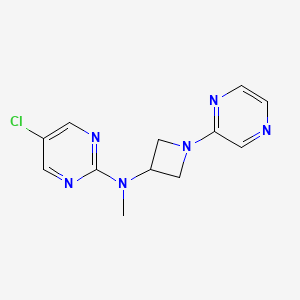

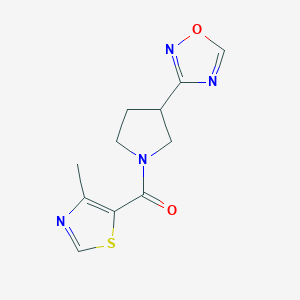

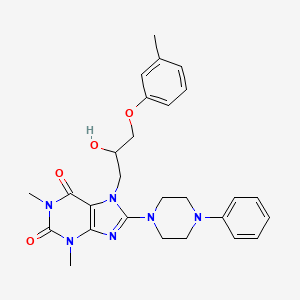

![molecular formula C15H15N3 B2874373 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 724438-59-9](/img/structure/B2874373.png)

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” is a compound that is part of the imidazo[1,2-a]pyridine family . Imidazo[1,2-a]pyridines are a prominent collection of biologically active nitrogen-containing heterocycles that exhibit universal applications in medicinal chemistry, agrochemistry, and materials science .

Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of 2-aminopyridines with arylglyoxals . A novel one-pot protocol for the convenient and efficient synthesis of (2-phenylimidazo [1,2- a ]pyridin-3-yl)alkane-1,2-diones in good yields from 2-phenylimidazo [1,2- a ]pyridines and terminal alkynes has been established .Chemical Reactions Analysis

The chemical reactions involving this compound include a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo [1,2- a ]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: Sedatives and Anxiolytics

This compound is structurally related to imidazopyridine derivatives, which are known for their sedative and anxiolytic properties. Medications like zolpidem are used to treat short-term insomnia and some brain function disorders. The hypnotic effect is achieved by blocking γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .

Antibacterial Agents

Imidazopyridine derivatives have been reported to possess antibacterial properties. They can be synthesized through multicomponent condensation reactions and have potential as novel antibacterial agents due to their broad spectrum of activity .

Antifungal Applications

Similarly, these compounds exhibit antifungal activities. Their ability to interfere with fungal cell wall synthesis or function makes them candidates for developing new antifungal drugs .

Antiviral Research

The antiviral properties of imidazopyridines are also noteworthy. They can be designed to target specific viral enzymes or processes, which is crucial in the development of treatments for viral infections .

Anti-inflammatory Drugs

The anti-inflammatory potential of imidazopyridine derivatives is significant. They can inhibit the production of pro-inflammatory cytokines or modulate other inflammatory pathways, making them useful in the treatment of various inflammatory conditions .

Cancer Treatment

Some studies suggest the use of imidazopyridine derivatives for cancer treatment. They may work by inhibiting cancer cell growth or inducing apoptosis, and they hold promise for the development of new oncology drugs .

Neurodegenerative Disease Research

Lastly, imidazopyridine derivatives are being explored for their applications in neurodegenerative diseases like Alzheimer’s. They may impact neurotransmitter systems or neuronal health, offering hope for new treatments .

Zukünftige Richtungen

The future directions of “2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” research could involve the development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields . Additionally, the use of indium-based catalysts for this transformation has not been previously employed .

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . Some derivatives have been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Mode of Action

For instance, zolpidem, an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors .

Biochemical Pathways

It is known that imidazole-containing compounds can influence various biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which include this compound, has been reported . The bioavailability of these compounds would depend on their ADME properties, which are influenced by factors such as molecular structure, solubility, and stability.

Result of Action

Imidazole-containing compounds are known to exert various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAMGLJRCGOEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

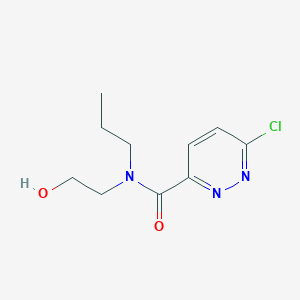

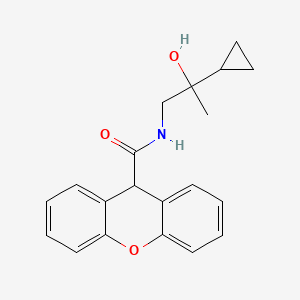

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)

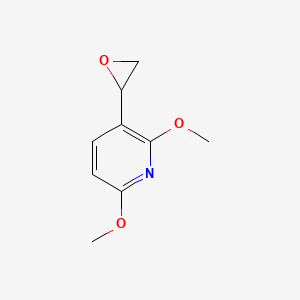

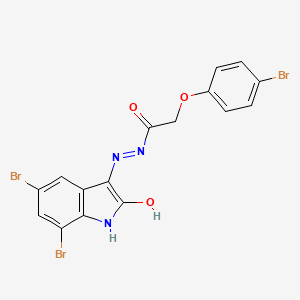

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

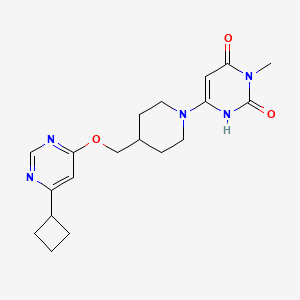

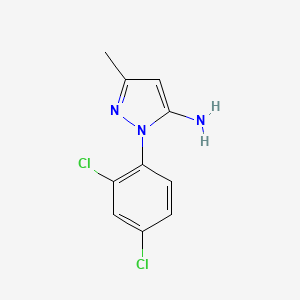

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)